ethyl (3E)-3-(carbamoylhydrazinylidene)butanoate
Overview
Description
Ethyl butyrate, also known as ethyl butanoate, is an organic compound commonly used in a wide range of applications due to its fruity aroma and pleasant sweet taste . It’s a colorless liquid with a banana, orange, or pineapple odor .
Synthesis Analysis
Ethyl butyrate is typically synthesized in a laboratory setting through the process of esterification. This involves the reaction of butyric acid (butanoic acid) with ethanol in the presence of a strong acid such as sulfuric acid which acts as a catalyst .Molecular Structure Analysis
Ethyl butyrate has the chemical formula C6H12O2 . It’s an ester, which is an organic compound derived from an acid (in this case, butyric acid) and an alcohol (in this case, ethanol) .Chemical Reactions Analysis
Esters like ethyl butyrate can undergo a process called hydrolysis, which is the reverse of the esterification process. In hydrolysis, the ester reacts with water to form a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
Ethyl butyrate is a colorless liquid that is less dense than water. It has a boiling point of 120-121°C and a melting point of -93°C. This ester is slightly soluble in water but is more soluble in organic solvents such as alcohols, ethers, and chloroform .Mechanism of Action
Future Directions
While ethyl butyrate is widely used, it’s important to consider its environmental impact. Although it is biodegradable, if released into the environment in large quantities, it can still pose a threat to aquatic organisms . Consequently, industry regulations often dictate proper disposal methods to minimize environmental contamination .
Properties
IUPAC Name |
ethyl 3-(carbamoylhydrazinylidene)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-3-13-6(11)4-5(2)9-10-7(8)12/h3-4H2,1-2H3,(H3,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUHPUZHTUIERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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